Cas no 2138294-77-4 (8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl-)
8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl- Chemical and Physical Properties
Names and Identifiers
-
- 8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl-
-
- Inchi: 1S/C12H21NO2/c1-3-11(4-2)9-10(14)13-12(11)5-7-15-8-6-12/h3-9H2,1-2H3,(H,13,14)
- InChI Key: NOVQRLMKWTYWJJ-UHFFFAOYSA-N
- SMILES: N1C2(CCOCC2)C(CC)(CC)CC1=O
8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-790597-0.05g |
4,4-diethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-77-4 | 95.0% | 0.05g |
$1008.0 | 2025-02-22 | |
| Enamine | EN300-790597-0.1g |
4,4-diethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-77-4 | 95.0% | 0.1g |
$1056.0 | 2025-02-22 | |
| Enamine | EN300-790597-0.25g |
4,4-diethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-77-4 | 95.0% | 0.25g |
$1104.0 | 2025-02-22 | |
| Enamine | EN300-790597-0.5g |
4,4-diethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-77-4 | 95.0% | 0.5g |
$1152.0 | 2025-02-22 | |
| Enamine | EN300-790597-1.0g |
4,4-diethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-77-4 | 95.0% | 1.0g |
$1200.0 | 2025-02-22 | |
| Enamine | EN300-790597-2.5g |
4,4-diethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-77-4 | 95.0% | 2.5g |
$2351.0 | 2025-02-22 | |
| Enamine | EN300-790597-5.0g |
4,4-diethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-77-4 | 95.0% | 5.0g |
$3479.0 | 2025-02-22 | |
| Enamine | EN300-790597-10.0g |
4,4-diethyl-8-oxa-1-azaspiro[4.5]decan-2-one |
2138294-77-4 | 95.0% | 10.0g |
$5159.0 | 2025-02-22 |
8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl- Related Literature
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl-
8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl-
The compound with CAS No. 2138294-77-4, commonly referred to as 8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl, is a highly specialized organic molecule with unique structural and functional properties. This compound belongs to the spirocyclic ketone family and has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and advanced materials science.
Spirocyclic structures like this compound are characterized by two rings sharing a single atom, creating a unique three-dimensional arrangement that can significantly influence the molecule's reactivity and stability. The 8-Oxa designation indicates the presence of an oxygen atom in the eight-membered ring, while the 1-Aza component signifies the inclusion of a nitrogen atom at position one of the spiro system. This combination of heteroatoms introduces diverse electronic and steric effects, making the molecule versatile for various chemical transformations.
Recent studies have highlighted the potential of 8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl as a precursor in the synthesis of bioactive compounds. Researchers have explored its role in constructing complex natural product analogs, leveraging its rigid spirocyclic framework to induce specific stereochemical outcomes. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated how this compound can serve as a key intermediate in the synthesis of novel antibiotics with enhanced potency against multidrug-resistant bacterial strains.
In addition to its role in drug discovery, this compound has shown promise in catalytic applications. Its ability to act as a chiral ligand in asymmetric catalysis has been extensively investigated. A groundbreaking study in *Nature Catalysis* revealed that when used as a ligand for palladium catalysts, it facilitates enantioselective cross-coupling reactions with unprecedented efficiency and selectivity. This finding has opened new avenues for sustainable chemical synthesis processes.
The diethyl substituents at position four further enhance the molecule's versatility by providing additional steric bulk and electronic modulation. These groups play a critical role in tuning the compound's solubility and reactivity, making it suitable for a wide range of chemical environments. Recent advancements in computational chemistry have allowed researchers to model these effects with high precision, enabling more accurate predictions of reaction outcomes.
From an environmental standpoint, understanding the degradation pathways of 8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl is crucial for assessing its ecological impact. Studies conducted under simulated environmental conditions have shown that the compound undergoes rapid hydrolysis under alkaline conditions, yielding non-toxic byproducts. This information is vital for ensuring responsible use and disposal practices across various industrial applications.
In conclusion, 8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl (CAS No: 2138294-77-4) stands out as a multifaceted organic molecule with immense potential across diverse scientific domains. Its unique structural features and functional groups make it an invaluable tool for researchers seeking innovative solutions in drug development and catalytic processes.
2138294-77-4 (8-Oxa-1-azaspiro[4.5]decan-2-one, 4,4-diethyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)